An In-Depth Technical Guide to 6-Bromoindolizine: Chemical Properties and Reactivity
An In-Depth Technical Guide to 6-Bromoindolizine: Chemical Properties and Reactivity
Introduction
Indolizine, a bicyclic aromatic heterocycle, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The unique electronic structure of the indolizine core, a 10-π electron aromatic system, imparts it with distinct chemical and physical properties, including strong fluorescence. The introduction of a bromine substituent at the 6-position of the indolizine ring system creates 6-bromoindolizine, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[1][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of 6-bromoindolizine, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
While specific experimental data for 6-bromoindolizine is not extensively documented in publicly available literature, its properties can be reliably inferred from data on the parent indolizine molecule and related bromo-substituted aromatic compounds. The indolizine ring system is known to be a planar molecule.
Table 1: Estimated Physicochemical Properties of 6-Bromoindolizine
| Property | Estimated Value/Information | Basis of Estimation |
| Molecular Formula | C₈H₆BrN | |
| Molecular Weight | ~196.04 g/mol | Based on the molecular formula.[6] |
| Appearance | Likely a crystalline solid | General property of similar aromatic compounds. |
| Melting Point | Not available | Would require experimental determination. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. | General solubility trends for bromo-aromatic compounds. |
| Stability | Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents. | General stability of indolizines and bromo-aromatics. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the six-membered and five-membered rings of the indolizine core. The chemical shifts will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) will exhibit a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, as well as C=C and C-N stretching vibrations within the heterocyclic system.[8][9] The C-Br stretching frequency is also expected to be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3][10][11] Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the heterocyclic rings.
Reactivity of the 6-Bromoindolizine Core
The reactivity of 6-bromoindolizine is governed by the interplay of the electron-rich indolizine nucleus and the properties of the carbon-bromine bond. The indolizine ring system is generally prone to electrophilic attack, while the bromine atom at the 6-position opens avenues for nucleophilic substitution and, more significantly, a wide array of cross-coupling reactions.[4]
Electrophilic Aromatic Substitution
Indolizines readily undergo electrophilic substitution, with the reaction preferentially occurring at the 3-position, followed by the 1-position. This reactivity pattern is dictated by the electronic distribution within the 10-π electron system. The presence of the bromine atom at the 6-position is not expected to alter this inherent regioselectivity for electrophilic attack on the five-membered ring.
Caption: General Mechanism of Electrophilic Aromatic Substitution on 6-Bromoindolizine.
Nucleophilic Aromatic Substitution
While indolizines are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on halo-substituted indolizines, particularly if the ring is activated by electron-withdrawing groups.[12][13][14][15][16] The bromine at the 6-position of 6-bromoindolizine could potentially be displaced by strong nucleophiles under forcing conditions.
Caption: Plausible Mechanism for Nucleophilic Aromatic Substitution on 6-Bromoindolizine.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is the most valuable feature of 6-bromoindolizine for synthetic applications, serving as a key functional group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting 6-bromoindolizine with an organoboron compound in the presence of a palladium catalyst and a base.[1][4][5][17][18] This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a solution of 6-bromoindolizine (1 equivalent) and the corresponding boronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DME/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 6-substituted indolizine.
The Heck-Mizoroki reaction facilitates the coupling of 6-bromoindolizine with an alkene to form a new carbon-carbon bond, leading to the synthesis of 6-alkenylindolizines.[19][20][21][22] This reaction typically employs a palladium catalyst and a base.
For the synthesis of 6-aminoindolizine derivatives, the Buchwald-Hartwig amination is the reaction of choice.[23][24][25][26][27] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between 6-bromoindolizine and a primary or secondary amine.
Caption: Key Cross-Coupling Reactions of 6-Bromoindolizine.
Lithiation and Further Functionalization
Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds.[2][28][29][30][31] While direct lithiation of the indolizine ring can be complex, halogen-metal exchange offers a regioselective route to a lithiated intermediate. Treatment of 6-bromoindolizine with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would likely lead to the formation of 6-lithioindolizine. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position.
Potential Applications
Derivatives of indolizine are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][32][33][34] The 6-bromoindolizine scaffold serves as a key starting material for the synthesis of libraries of novel indolizine derivatives for screening in drug discovery programs. The ability to easily modify the 6-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships. Furthermore, the inherent fluorescent properties of the indolizine core make its derivatives attractive candidates for the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs).[35]
Safety Information
Specific toxicity data for 6-bromoindolizine is not available. However, based on the data for the related compound 6-bromoindole, it should be handled with care.[6] It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
6-Bromoindolizine is a valuable and versatile building block in organic synthesis. While detailed characterization of this specific isomer is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of the indolizine nucleus and bromo-substituted aromatic systems. Its utility is primarily centered on its ability to participate in a wide range of transition metal-catalyzed cross-coupling reactions, providing access to a diverse array of 6-substituted indolizine derivatives. This capability makes 6-bromoindolizine a highly attractive starting material for the development of new pharmaceuticals and functional materials. Further research into the synthesis, characterization, and reactivity of 6-bromoindolizine is warranted to fully exploit its synthetic potential.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
(n.d.). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. NIH. Retrieved from [Link]
-
(n.d.). 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
(n.d.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]
-
(n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]
-
(n.d.). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Retrieved from [Link]
-
(2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB00985A. Retrieved from [Link]
-
(n.d.). 6-Bromoindole | C8H6BrN | CID 676493. PubChem. Retrieved from [Link]
-
(n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(2025). Research Progress in Synthesis of Indolizine Compounds. ResearchGate. Retrieved from [Link]
-
(n.d.). (PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. ResearchGate. Retrieved from [Link]
-
(n.d.). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved from [Link]
-
(n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
(n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Retrieved from [Link]
-
(2024). Photoinduced Pd-Catalyzed Intramolecular 6- endo Heck Reaction of Alkyl Halides. Retrieved from [Link]
-
(2025). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved from [Link]
-
(2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Retrieved from [Link]
-
(2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Indolizine. the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]
-
(n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved from [Link]
-
(n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Retrieved from [Link]
-
(2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
(n.d.). Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Retrieved from [Link]
-
(n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]
-
(2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
(2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
(n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
(n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. UVIC. Retrieved from [Link]
-
(n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Nucleophilic aromatic substitution I (video). Khan Academy. Retrieved from [Link]
-
(n.d.). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]
-
(n.d.). 7-indolinecarboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]
-
(n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]
-
(2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate. Retrieved from [Link]
-
(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
(2026). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. scispace.com [scispace.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Photoinduced Pd-Catalyzed Intramolecular 6- endo Heck Reaction of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. research.rug.nl [research.rug.nl]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
